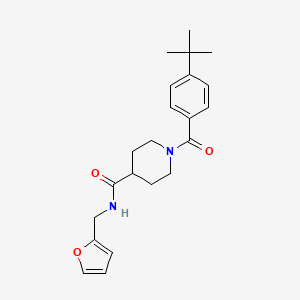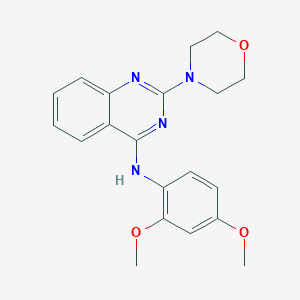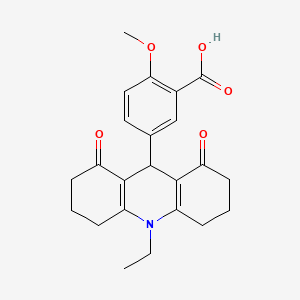
1-(4-tert-butylbenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(4-tert-butylbenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer treatment. TAK-659 was developed by Takeda Pharmaceuticals and is currently in clinical trials for the treatment of various types of cancer. In
Wissenschaftliche Forschungsanwendungen
1-(4-tert-butylbenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential in cancer treatment. It has been shown to be effective against various types of cancer, including lymphoma, leukemia, and solid tumors. 1-(4-tert-butylbenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of cancer cells. 1-(4-tert-butylbenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has also been shown to have immunomodulatory effects, which could enhance the immune system's ability to fight cancer.
Wirkmechanismus
1-(4-tert-butylbenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide inhibits the activity of BTK by binding to its active site, which prevents the activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. 1-(4-tert-butylbenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide also modulates the immune system by inhibiting the production of cytokines and chemokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(4-tert-butylbenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has been shown to have potent anti-tumor effects in preclinical studies. It has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy. 1-(4-tert-butylbenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, 1-(4-tert-butylbenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-tert-butylbenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide is its specificity for BTK, which reduces the risk of off-target effects. 1-(4-tert-butylbenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has also been shown to have good pharmacokinetic properties, which make it a promising candidate for clinical development. However, one limitation of 1-(4-tert-butylbenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide is its potential to cause immunosuppression, which could increase the risk of infections. Therefore, further studies are needed to determine the optimal dosing and treatment regimen for 1-(4-tert-butylbenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide.
Zukünftige Richtungen
For research on 1-(4-tert-butylbenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide could include the development of combination therapies that enhance its anti-tumor effects, the identification of biomarkers that predict response to treatment, and the investigation of its potential in other diseases, such as autoimmune disorders. In addition, further studies are needed to determine the long-term safety and efficacy of 1-(4-tert-butylbenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide in humans.
Conclusion:
In conclusion, 1-(4-tert-butylbenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide is a promising small molecule inhibitor that has shown potent anti-tumor effects in preclinical studies. It inhibits the activity of BTK, a key enzyme in the B-cell receptor signaling pathway, and has immunomodulatory effects. 1-(4-tert-butylbenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has a favorable pharmacokinetic profile and is currently in clinical trials for the treatment of various types of cancer. Further studies are needed to determine the optimal dosing and treatment regimen for 1-(4-tert-butylbenzoyl)-N-(2-furylmethyl)-4-piperidinecarboxamide, as well as its long-term safety and efficacy in humans.
Eigenschaften
IUPAC Name |
1-(4-tert-butylbenzoyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-22(2,3)18-8-6-17(7-9-18)21(26)24-12-10-16(11-13-24)20(25)23-15-19-5-4-14-27-19/h4-9,14,16H,10-13,15H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQPUUCQCAAOMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-Butyl-benzoyl)-piperidine-4-carboxylic acid (furan-2-ylmethyl)-amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-acetylphenyl)-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3446403.png)
![4-(2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzenesulfonamide](/img/structure/B3446416.png)
![N-[2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B3446423.png)


![1-(4-chlorophenyl)-2-[(5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]ethanone](/img/structure/B3446445.png)
![2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3446458.png)
![6-acetyl-2-(5-chloro-2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3446462.png)

![3-fluoro-N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B3446488.png)
![N-cyclohexyl-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3446491.png)
![1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B3446500.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B3446503.png)
![N-(7-methoxy-8-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B3446510.png)